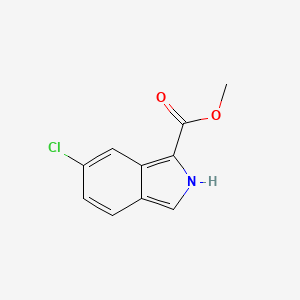![molecular formula C12H11NOS B11890733 2-Methyl-1,2-dihydronaphtho[1,2-d]thiazol-5-ol](/img/structure/B11890733.png)
2-Methyl-1,2-dihydronaphtho[1,2-d]thiazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,2-dihydronaphtho[1,2-d]thiazol-5-ol is a heterocyclic compound that contains a thiazole ring fused with a naphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2-dihydronaphtho[1,2-d]thiazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2-bromo-1-methylnaphthalene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1,2-dihydronaphtho[1,2-d]thiazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Methyl-1,2-dihydronaphtho[1,2-d]thiazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 2-Methyl-1,2-dihydronaphtho[1,2-d]thiazol-5-ol exerts its effects is primarily through its interaction with biological targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of enzymes or receptors involved in critical biological pathways. This interaction can lead to the inhibition or activation of these targets, resulting in the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-1,2-dihydronaphtho[1,2-d]thiazol-2-amine
- 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine
- 2-Methylthieno[2’,3’:3,4]benzo[2,1-d]thiazol-5-ol
Uniqueness
2-Methyl-1,2-dihydronaphtho[1,2-d]thiazol-5-ol is unique due to its specific substitution pattern and the presence of both a thiazole and a naphthalene ring. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C12H11NOS |
|---|---|
Peso molecular |
217.29 g/mol |
Nombre IUPAC |
2-methyl-1,2-dihydrobenzo[e][1,3]benzothiazol-5-ol |
InChI |
InChI=1S/C12H11NOS/c1-7-13-12-9-5-3-2-4-8(9)10(14)6-11(12)15-7/h2-7,13-14H,1H3 |
Clave InChI |
PTIZIEOYMNAOPZ-UHFFFAOYSA-N |
SMILES canónico |
CC1NC2=C(S1)C=C(C3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


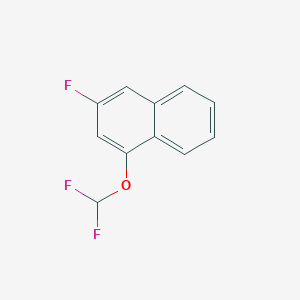
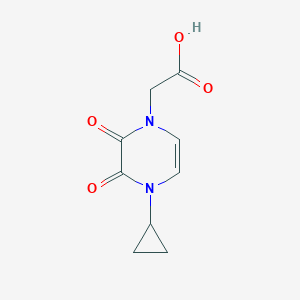


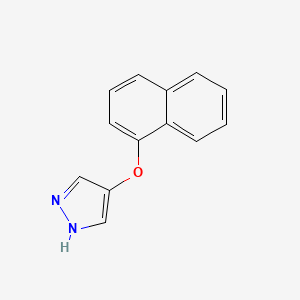




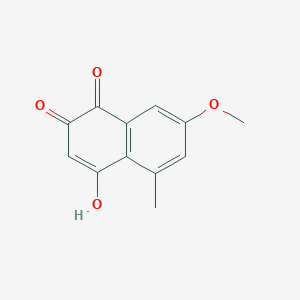
![Furo[2,3-b]quinoxaline-3-carboxylic acid](/img/structure/B11890712.png)


